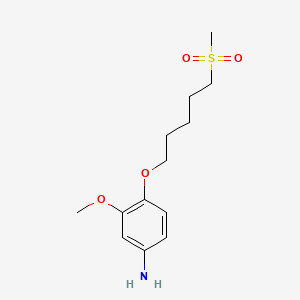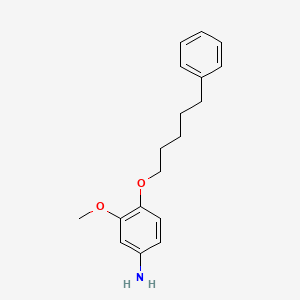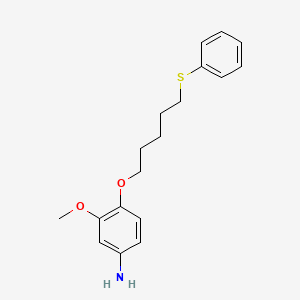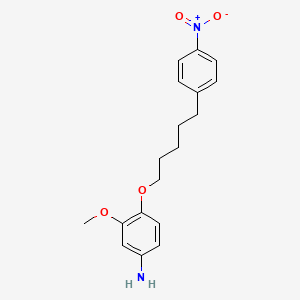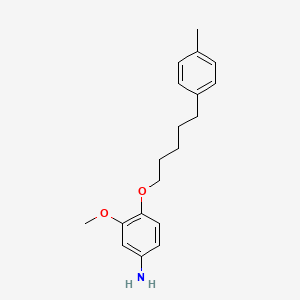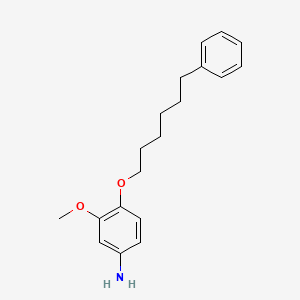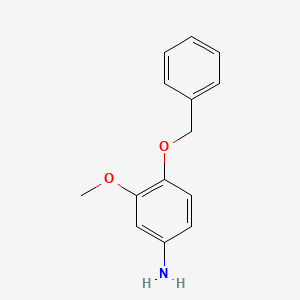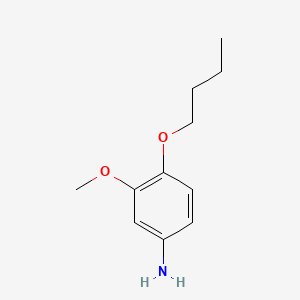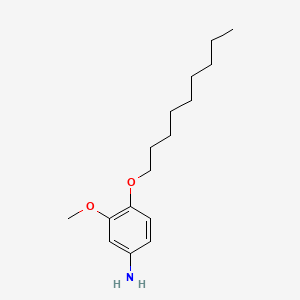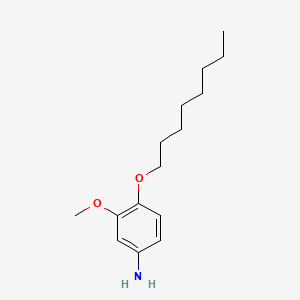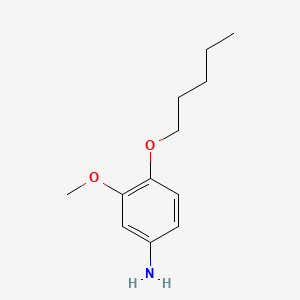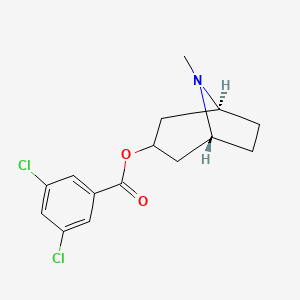
Bemesetron
Vue d'ensemble
Description
Bemesetron, also known as MDL-72222, is a chemical compound that acts as an antagonist at the serotonin 3 (5-HT3) receptor. It has been primarily used in scientific research to study the involvement of the serotonin 3 receptor in the actions of various drugs of abuse. Although it has antiemetic effects comparable to metoclopramide, it is not used clinically .
Applications De Recherche Scientifique
Bemesetron has been extensively used in scientific research to study the role of the serotonin 3 receptor in various physiological and pathological processes. Some key applications include:
Chemistry: Investigating the binding affinity and selectivity of serotonin 3 receptor antagonists.
Biology: Studying the involvement of serotonin 3 receptors in neurotransmission and behavior.
Medicine: Exploring potential therapeutic applications in conditions like nausea, vomiting, and drug addiction.
Industry: Developing new serotonin 3 receptor antagonists for potential clinical use
Mécanisme D'action
Target of Action
Bemesetron, also known as MDL-72222, is a potent and highly selective antagonist of neuronal 5-hydroxytryptamine receptors, specifically the 5HT3 receptor . The 5HT3 receptor is a type of serotonin receptor found predominantly in the nervous system. It plays a key role in transmitting signals in the brain, particularly those related to the sensation of nausea and the induction of vomiting .
Mode of Action
As an antagonist, this compound binds to the 5HT3 receptors, thereby blocking the action of serotonin, a neurotransmitter that activates these receptors . This blockade prevents the initiation of a signal transduction cascade that would normally lead to the sensation of nausea or the induction of vomiting .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway . By blocking the 5HT3 receptors, this compound disrupts the normal function of this pathway, which can have downstream effects on various physiological processes, including the sensation of nausea and the induction of vomiting .
Analyse Biochimique
Biochemical Properties
Bemesetron is a selective 5-HT3 receptor antagonist with an IC50 of 0.33 nM . It has a neuroprotective effect . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system . This compound, by acting as an antagonist at this receptor, can block the action of serotonin, a neurotransmitter that plays a key role in mood, sleep, vomiting, sexuality, and appetite .
Cellular Effects
In vitro studies have shown that this compound can reduce hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells . It has been observed to concentration-dependently reduce the H2O2-induced decrease of MTT reduction . This compound also significantly blocks the H2O2-induced increase of caspase-3 immunoreactivity , which is a crucial mediator of apoptosis or programmed cell death.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the 5-HT3 receptor . By binding to these receptors, this compound prevents serotonin from exerting its typical effects, thereby altering the biochemical reactions within the cell . This mechanism of action is what gives this compound its neuroprotective effect .
Dosage Effects in Animal Models
It is known that this compound is used in male adult albino mice at dosages of 0.1, 1, and 10 mg/kg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bemesetron involves the esterification of 3,5-dichlorobenzoic acid with the bicyclic amine 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the bicyclic amine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: Halogen atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Tropanserin
- Tropisetron
- Zatosetron
- Ricasetron
- Granisetron
Comparison: Bemesetron is unique in its high selectivity and binding affinity for the serotonin 3 receptor. While other compounds like Tropisetron and Granisetron also act as serotonin 3 receptor antagonists, this compound’s specific chemical structure provides distinct pharmacological properties that make it particularly useful in research settings .
Propriétés
Numéro CAS |
40796-97-2 |
|---|---|
Formule moléculaire |
C15H17Cl2NO2 |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate |
InChI |
InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1 |
Clé InChI |
MNJNPLVXBISNSX-CHWSQXEVSA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES isomérique |
CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
40796-97-2 |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate bemesetron MDL 72222 MDL 72699 MDL-72222 MDL-72699 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bemesetron interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in both the central and peripheral nervous systems [, ]. By binding to these receptors, this compound blocks the action of serotonin, a neurotransmitter involved in various physiological processes, including nausea and vomiting, gastrointestinal motility, and pain perception [, ]. This antagonism of 5-HT3 receptors is believed to underlie the therapeutic effects of this compound in conditions such as chemotherapy-induced nausea and vomiting, as well as visceral hypersensitivity [, ].
Q2: What is the structure-activity relationship of this compound and how do structural modifications impact its activity?
A2: While the provided research papers don't detail this compound's exact structure, they highlight the structure-activity relationships of 5-HT3 antagonists in general. The research shows that subtle changes in the chemical structure of 5-HT3 antagonists can significantly influence their potency and selectivity for different 5-HT3 receptor subtypes []. For instance, the study comparing various 5-HT3 antagonists in a visceral hypersensitivity model demonstrated a distinct rank order of potency, with this compound exhibiting high potency, while other antagonists like Ondansetron showed minimal effects []. This suggests that specific structural features of this compound contribute to its interaction with 5-HT3 receptors and its subsequent pharmacological activity.
Q3: What evidence exists for the efficacy of this compound in in vitro or in vivo models?
A3: The provided research emphasizes the role of this compound and other 5-HT3 antagonists in managing visceral hypersensitivity, often associated with conditions like Irritable Bowel Syndrome (IBS) []. One study demonstrated that this compound effectively increased the threshold for visceral pain responses in a rat model of 5-HTP-induced visceral hypersensitivity []. This suggests that this compound, through its 5-HT3 receptor antagonism, could potentially alleviate visceral pain and discomfort, highlighting its therapeutic potential in this area.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)
![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)
